molecular formula C10H6BrClN2 B1276305 3-(4-Bromophenyl)-6-chloropyridazine CAS No. 66548-50-3

3-(4-Bromophenyl)-6-chloropyridazine

Cat. No. B1276305
CAS RN: 66548-50-3
M. Wt: 269.52 g/mol
InChI Key: AIOVQWFBJVWQHC-UHFFFAOYSA-N
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Patent
US04092311

Procedure details

A mixture of 20.0 g. of 6-(p-bromophenyl)-3(2H)-pyridazinone (prepared as described in Example 1) in 100 ml. of phosphorus oxychloride is heated at reflux temperature for 41/2 hours. The excess phosphorus oxychloride is removed under reduced pressure and the residue is stirred with water-cracked ice to decompose the remaining phosphorus oxychloride. The product is recovered by filtration and recrystallized from dilute dimethylformamide yielding tan crystals, m.p. 201°-203° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11](=O)[NH:12][N:13]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:17])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[N:12][C:11]([Cl:17])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C=CC(NN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with water-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 20.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 41/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The product is recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from dilute dimethylformamide yielding tan crystals, m.p. 201°-203° C.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC=C(N=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.